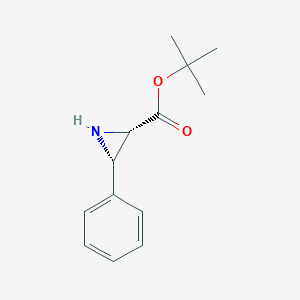

trans-Tert-butyl 3-phenylaziridine-2-carboxylate

Description

BenchChem offers high-quality trans-Tert-butyl 3-phenylaziridine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Tert-butyl 3-phenylaziridine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-phenylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJENAWGNJMLOIZ-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of Trans vs Cis Phenylaziridine Esters

This guide provides an in-depth technical analysis of the thermodynamic stability, synthesis, and equilibration of 3-phenylaziridine-2-carboxylic esters.

Part 1: Executive Summary & Core Thermodynamic Principles

In the context of 3-phenylaziridine-2-carboxylates, the trans-isomer is the thermodynamically stable product , while the cis-isomer is often the kinetically favored product during synthesis (e.g., via the Gabriel-Cromwell reaction).

The Stability Hierarchy

-

Thermodynamic Product: Trans-3-phenylaziridine-2-carboxylate.

-

Kinetic Product: Cis-3-phenylaziridine-2-carboxylate.

-

Driving Force: Minimization of steric repulsion between the bulky C2-carboalkoxy (ester) group and the C3-phenyl group.

Theoretical Framework

Aziridines are highly strained three-membered heterocycles containing one nitrogen atom. The stability of 2,3-disubstituted aziridines is governed by two primary factors:

-

Steric Hindrance (Dominant): In the cis configuration, the phenyl ring and the ester group occupy the same face of the ring, leading to significant van der Waals repulsion. The trans configuration places these bulky groups on opposite faces, drastically reducing steric strain.

-

Electronic Effects: While dipole-dipole interactions can influence stability, the steric bulk of the phenyl and ester groups overrides electronic attraction in non-polar to moderately polar solvents.

Part 2: Synthesis & Kinetic Control

Researchers frequently encounter the cis-isomer because common synthetic routes are under kinetic control.

The Gabriel-Cromwell Reaction

The standard method for synthesizing these aziridines involves the reaction of

-

Mechanism: The reaction proceeds via a conjugate addition of the amine followed by intramolecular nucleophilic substitution.

-

Stereoselectivity: The ring closure step is stereoselective. The transition state leading to the cis-isomer is often lower in energy due to favorable electrostatic interactions or specific orbital overlaps during the cyclization, even though the product is sterically more crowded.

-

Result: Crude reaction mixtures often contain a high ratio of cis-isomer (or a mixture), which can be isolated if the reaction is quenched before equilibration occurs.

Part 3: Isomerization & Equilibration Protocols

To access the thermodynamically stable trans-isomer from a cis-enriched mixture, researchers utilize base-catalyzed epimerization .

Mechanism of Epimerization

The isomerization does not typically occur via nitrogen inversion (which is slow but preserves configuration at carbon) or C-C bond homolysis (which requires high thermal energy). Instead, it proceeds via deprotonation at the C2 position .

-

Deprotonation: A base removes the acidic proton at C2 (alpha to the carbonyl).

-

Enolate Formation: This generates a planar (or near-planar) aziridinyl enolate intermediate, destroying the stereocenter at C2.

-

Reprotonation: Protonation occurs from the less hindered face (anti to the C3-phenyl group), yielding the trans-isomer.

Visualization: Epimerization Pathway

The following diagram illustrates the transformation from the kinetic cis product to the thermodynamic trans product.

Caption: Base-catalyzed epimerization mechanism converting the kinetically formed cis-aziridine to the thermodynamically stable trans-aziridine via an enolate intermediate.

Part 4: Experimental Characterization

Distinguishing between cis and trans isomers is critical. The most reliable methods are 1H NMR spectroscopy and TLC (Thin Layer Chromatography) .

1H NMR Spectroscopy

For aziridines, the vicinal coupling constant (

| Feature | Cis-Isomer | Trans-Isomer |

| Coupling Constant ( | 6.0 – 9.0 Hz | 2.0 – 5.0 Hz |

| Chemical Shift | Protons often shielded (upfield) | Protons often deshielded (downfield) |

| Structural Basis | Dihedral angle | Dihedral angle |

Chromatographic Behavior (TLC/HPLC)

-

Polarity: The cis-isomer has a larger net dipole moment because the electronegative ester and the phenyl ring are on the same side.

-

TLC (Silica):

-

Cis: Lower

(More polar, binds tighter to silica). -

Trans: Higher

(Less polar, elutes faster).

-

Part 5: Validated Experimental Protocols

Protocol A: Synthesis via Gabriel-Cromwell (Kinetic Route)

Objective: Synthesize 3-phenylaziridine-2-carboxylate (mixture favoring cis).

-

Reagents: Dissolve

-dibromo-3-phenylpropionate (1.0 equiv) in anhydrous acetonitrile. -

Addition: Add primary amine (e.g., benzylamine, 3.0 equiv) dropwise at 0°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours.

-

Workup: Filter off the amine hydrobromide salt. Concentrate the filtrate.

-

Isolation: Flash chromatography (Hexanes/EtOAc). The trans-isomer elutes first; the cis-isomer elutes second.[1]

Protocol B: Thermodynamic Equilibration (Cis Trans)

Objective: Convert isolated cis-isomer (or mixture) to the pure trans-isomer.

-

Setup: Dissolve the cis-aziridine (1.0 mmol) in anhydrous ethanol (5 mL).

-

Catalyst: Add a catalytic amount of Sodium Ethoxide (NaOEt) (0.1 equiv) or DBU (0.2 equiv).

-

Conditions: Stir at RT under nitrogen. Monitor by TLC.[1]

-

Checkpoint: The lower

spot (cis) should disappear, and the higher

-

-

Timeline: Equilibration is usually complete within 4–12 hours.

-

Quench: Neutralize with dilute acetic acid or saturated NH

Cl. -

Purification: Extract with DCM, dry over MgSO

, and concentrate. Recrystallize if solid (often from Hexanes/Et

Part 6: References

-

Cromwell, N. H., & Hoeksema, H. (1949). Ethyleneimine Ketones. V. Isomerism and Absorption Spectra. Journal of the American Chemical Society. Link

-

Deyrup, J. A. (2009). Aziridines and Azirines: Monocyclic. In Comprehensive Heterocyclic Chemistry II. Elsevier. Link

-

Stogryn, E. L., & Brois, S. J. (1967). The Stereochemistry of Nitrogen Inversion in Aziridines. Journal of the American Chemical Society. Link

-

Sweeney, J. B. (2002).[2] Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews. Link

-

Padwa, A., & Woolhouse, A. D. (1984). Aziridines, Azirines and 2H-Azirines. Comprehensive Heterocyclic Chemistry. Link

Sources

Reactivity profile of electron-deficient 3-phenylaziridines

An In-depth Technical Guide to the Reactivity Profile of Electron-Deficient 3-Phenylaziridines

Introduction: The Duality of Stability and Reactivity

Aziridines, three-membered nitrogen-containing heterocycles, represent a cornerstone of modern synthetic chemistry. Their inherent ring strain, approximately 27 kcal/mol, renders them susceptible to a variety of ring-opening reactions, making them valuable intermediates for the synthesis of complex nitrogenous compounds.[1][2] This guide focuses on a specific and highly versatile subclass: 3-phenylaziridines activated by an electron-withdrawing group (EWG) on the nitrogen atom (e.g., N-tosyl, N-acyl).

The presence of the electron-withdrawing group is crucial; it diminishes the nucleophilicity of the ring nitrogen and enhances the electrophilicity of the ring carbons, thereby "activating" the aziridine towards nucleophilic attack. The 3-phenyl substituent further refines this reactivity profile. It introduces steric bulk and, more importantly, provides electronic stabilization to adjacent intermediates, such as carbocations or radicals, at the C2 position. This unique combination of ring strain, electronic activation, and benzylic stabilization dictates a rich and predictable reactivity pattern, which we will explore in detail.

This guide will provide a comprehensive overview of the primary reaction manifolds of these substrates, including nucleophilic ring-opening, [3+2] cycloadditions, and rearrangement reactions. We will delve into the underlying mechanisms, the causal factors behind experimental choices, and provide actionable protocols for researchers in synthetic and medicinal chemistry.

Nucleophilic Ring-Opening: A Tale of Two Pathways

The most characteristic reaction of activated aziridines is their ring-opening by nucleophiles. For 3-phenylaziridines, the regioselectivity of this process is a critical consideration and is heavily influenced by the reaction conditions, particularly the presence of a Lewis acid.

Mechanistic Dichotomy: SN2 vs. SN1-like Pathways

The ring-opening mechanism typically falls between a pure SN2 and SN1 pathway.

-

SN2 Pathway : In the absence of strong Lewis acids, a direct backside attack by a nucleophile at one of the ring carbons occurs. While attack at the less sterically hindered C3 position is possible, the electronic influence of the phenyl group makes the C2 (benzylic) position highly susceptible. This pathway generally proceeds with an inversion of stereochemistry.[3][4]

-

SN1-like Pathway : The introduction of a Lewis acid (e.g., BF3·OEt2, Zn(OTf)2, Sc(OTf)3) dramatically alters the landscape.[5][6] The Lewis acid coordinates to the nitrogen atom, weakening the C-N bonds and promoting the development of positive charge. The 3-phenyl group can effectively stabilize a carbocation at the C2 position, making this the overwhelmingly preferred site of nucleophilic attack. This SN1-like, or "borderline SN2," mechanism is characterized by a transition state with significant C-N bond cleavage, leading to high regioselectivity.[5][7]

The choice of Lewis acid is not merely catalytic; it actively steers the mechanism. Stronger Lewis acids like AlCl3 can push the transition state further towards an SN1-like structure, enhancing the nucleofugality (leaving group ability) of the sulfonamide and reducing the participation of the nucleophile in the rate-determining step.[5][7]

Data on Regioselective Ring-Opening

The regioselectivity of the ring-opening is highly dependent on the nucleophile and the Lewis acid catalyst employed. The following table summarizes representative outcomes for the ring-opening of (R)-2-phenyl-N-tosylaziridine.

| Catalyst | Nucleophile (Solvent) | Product | Regioselectivity (C2:C3) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Cu(OTf)₂ | Methanol (CH₂Cl₂) | 1,2-Amino ether | >99:1 | 94 | 92 | |

| Cu(OTf)₂ | Phenol (CH₂Cl₂) | 1,2-Amino ether | >99:1 | 92 | 90 | |

| BF₃·OEt₂ | Acetone | 1,3-Oxazolidine | >99:1 | 85 | 74 | |

| BF₃·OEt₂ | Benzaldehyde | 1,3-Oxazolidine | >99:1 | 82 | 68 | |

| Zn(OTf)₂ | Isopropanol (CH₂Cl₂) | 1,2-Amino ether | >99:1 | 90 | 85 |

[3+2] Cycloaddition Reactions via Azomethine Ylides

Electron-deficient 3-phenylaziridines are excellent precursors for the generation of azomethine ylides, which are powerful 1,3-dipoles for [3+2] cycloaddition reactions.[8] This transformation typically involves the cleavage of the C2-C3 bond of the aziridine ring, which can be induced thermally or photochemically. The phenyl group plays a critical role in stabilizing the resulting ylide.

The cycloaddition proceeds with a variety of dipolarophiles, including alkenes, alkynes, and heterocumulenes (like isothiocyanates), to furnish five-membered nitrogen-containing heterocycles such as pyrrolidines and iminothiazolidines.[1][9]

Lewis acids can also mediate these cycloadditions, often under milder conditions and with enhanced stereoselectivity.[1] For example, zinc(II) bromide has been shown to effectively mediate the (3+2) cycloaddition of N-tosyl-2-phenylaziridine with isothiocyanates, providing a stereoselective route to enantioenriched iminothiazolidines.[1]

Rearrangement Reactions

Beyond direct ring-opening and cycloaddition, electron-deficient 3-phenylaziridines can undergo various rearrangement reactions, often initiated by thermal or photochemical stimuli.

-

Thermal Rearrangements : Heating can induce the cleavage of the C-C bond to form an azomethine ylide, which, in the absence of a trapping agent, can undergo further rearrangements. The specific outcome depends on the substitution pattern and reaction conditions.

-

Photochemical Rearrangements : Irradiation with UV light can also lead to C-C bond homolysis, generating a diradical intermediate that can cyclize in different ways or rearrange.[10] Computational studies suggest that upon oxidation, 2-phenylaziridines can undergo spontaneous, nearly activationless ring-opening to yield azomethine ylide radical cations, which are key intermediates in these transformations.[11]

These rearrangements provide pathways to alternative heterocyclic scaffolds and are an area of ongoing investigation. For instance, photochemical isomerization can lead to the formation of oxaziridine-like intermediates which can further rearrange to larger ring systems like 1,2-oxazepines.[12]

Experimental Protocols

To provide a practical context, the following section details a representative experimental procedure for the Lewis acid-mediated ring-opening of an N-tosyl-3-phenylaziridine.

Protocol: Cu(OTf)₂-Mediated Ring-Opening of (R)-2-Phenyl-N-tosylaziridine with Methanol

This protocol is adapted from methodologies described for the highly regioselective synthesis of 1,2-amino ethers.

Objective: To synthesize (R)-2-methoxy-2-phenylethyl-N-tosylamine via a highly regioselective SN2-type ring-opening reaction.

Materials:

-

(R)-2-phenyl-N-tosylaziridine (>99% ee)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add (R)-2-phenyl-N-tosylaziridine (1.0 mmol, 1.0 equiv).

-

Dissolve the aziridine in anhydrous CH₂Cl₂ (5 mL).

-

Add Cu(OTf)₂ (0.1 mmol, 0.1 equiv) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add anhydrous methanol (3.0 mmol, 3.0 equiv) dropwise to the stirring solution.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1,2-amino ether.

Expected Outcome: The desired product, (R)-2-methoxy-2-phenylethyl-N-tosylamine, is typically obtained in high yield (>90%) and with excellent enantiomeric excess (>90% ee), demonstrating the high regioselectivity and stereospecificity of the reaction.

Sources

- 1. Stereoselective Lewis Acid Mediated (3 + 2) Cycloadditions of N–H- and N–Sulfonylaziridines with Heterocumulenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Sci-Hub: are you are robot? [sci-hub.jp]

- 4. gacariyalur.ac.in [gacariyalur.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 7. mdpi.com [mdpi.com]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photochemical and Thermal Concerted 1,3-Sigmatropic Rearrangements of a π‑Extended Methylenecyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. folia.unifr.ch [folia.unifr.ch]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Note: C-H Functionalization of trans-Tert-butyl 3-phenylaziridine-2-carboxylate

This Application Note is designed for researchers and drug discovery scientists focusing on the precision functionalization of strained heterocycles. It addresses the specific challenges of handling trans-tert-butyl 3-phenylaziridine-2-carboxylate , a scaffold where ring strain and multiple reactive sites (C2, C3, Phenyl, Ester) create a complex reactivity landscape.

Executive Summary & Strategic Analysis

The functionalization of trans-tert-butyl 3-phenylaziridine-2-carboxylate (1) represents a high-value transformation in the synthesis of non-proteinogenic amino acids and chiral pharmacophores. The primary challenge lies in achieving C-H activation without triggering the thermodynamically favorable electrocyclic ring-opening (aziridine

Key Reactivity Principles:

-

Acidity Hierarchy: The C2-H (alpha to ester) is the most acidic proton (

), followed by the phenyl ortho-protons (directed by N-substituents), and finally the C3-H (benzylic, but sterically shielded). -

Stereochemical Memory: The configuration of the lithiated intermediate is solvent-dependent. In non-coordinating solvents (Toluene), the lithiated species retains configuration; in coordinating solvents (THF), it undergoes inversion or equilibration.

-

N-Substituent Criticality: If the substrate is the free amine (N-H), it must be protected prior to C-H functionalization. The N-H proton (

) will be deprotonated first, forming an amide anion that complicates further C-H activation.

Pre-requisite: Substrate Assessment & Preparation

Target Molecule: trans-tert-butyl 3-phenylaziridine-2-carboxylate. Critical Check: Is the Nitrogen atom substituted?

-

Scenario A: N-H (Free Aziridine)

-

Action:STOP. Direct C-H functionalization is inefficient.

-

Protocol: Perform N-protection (e.g., N-Boc, N-Tosyl, or N-Alkyl) to block the acidic N-H and prevent N-anion side reactions.

-

-

Scenario B: N-Substituted (e.g., N-Boc, N-Alkyl)

-

Action:PROCEED. The N-protecting group (PG) will influence the site of lithiation (C2 vs. ortho-phenyl).

-

N-Protection Strategy (If required)

-

Reagent:

(1.1 equiv), -

Why: The tert-butyl ester and N-Boc group provide steric bulk that protects the carbonyls from nucleophilic attack by the organolithium base used in the next step.

Core Protocol: Stereocontrolled -Lithiation (C2-Functionalization)

This protocol enables the introduction of electrophiles at the C2 position while preserving the aziridine ring. It exploits the "Complex Induced Proximity Effect" (CIPE) where the lithium base coordinates to the ester carbonyl, directing deprotonation at C2.

Experimental Design Variables

| Variable | Condition A (Retention) | Condition B (Inversion) |

| Solvent | Toluene (Non-coordinating) | THF (Coordinating) |

| Base | s-BuLi (1.1 - 1.3 equiv) | LDA or LiTMP (1.1 equiv) |

| Additive | TMEDA (1.1 equiv) | None or HMPA (if stubborn) |

| Temp | -78 °C | -78 °C |

| Mechanism | Contact Ion Pair (CIP) - Rigid | Solvent Separated Ion Pair (SSIP) - Fluxional |

Step-by-Step Protocol

Materials

-

Substrate: N-Boc-trans-tert-butyl 3-phenylaziridine-2-carboxylate (1.0 mmol).

-

Solvent: Anhydrous Toluene or THF (freshly distilled/dried).

-

Base: s-Butyllithium (1.3 M in cyclohexane) or LiTMP (generated in situ).

-

Electrophile: MeI, Allyl Bromide, or

.[1]

Procedure

-

Setup: Flame-dry a 25 mL Schlenk flask under Argon. Add the substrate (1.0 mmol) and dissolve in the chosen solvent (10 mL, 0.1 M).

-

Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Expert Note: Temperature control is vital. Above -50 °C, the lithiated aziridine may undergo ring fragmentation.

-

-

Deprotonation:

-

For Retention (Toluene): Add TMEDA (1.2 mmol) followed by dropwise addition of s-BuLi (1.2 mmol) over 5 minutes. The solution typically turns yellow/orange.

-

For Inversion (THF): Add LDA or LiTMP (1.2 mmol) dropwise.

-

-

Metallation: Stir at -78 °C for 30 minutes .

-

Validation: Take a 0.1 mL aliquot, quench with

, and check NMR. >95% Deuterium incorporation at C2 confirms metallation.

-

-

Trapping: Add the Electrophile (1.5 mmol) neat or as a solution in the reaction solvent.

-

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to -20 °C over 2 hours.

-

Quench: Quench with saturated aqueous

(5 mL) while still cold. -

Workup: Extract with

(3 x 10 mL). Dry over

Advanced Protocol: Directed Ortho-Lithiation (DoM) of the Phenyl Ring

If the phenyl ring functionalization is desired, the C2-lithiation must be blocked or the directing group (DG) on Nitrogen must be stronger.

-

Requirement: Use an N-directing group capable of reaching the ortho-protons, such as N-Pivaloyl or N-Carbamate .

-

Constraint: This competes with C2-lithiation. To favor ortho-lithiation, the C2 position is often substituted (quaternary) or the base is chosen to be more bulky and less basic (e.g., LiTMP) to avoid the sterically crowded C2.

Pathway Visualization:

Figure 1: Divergent lithiation pathways controlled by solvent and protecting group strategy. C2-lithiation is the dominant kinetic pathway for N-Boc substrates.

Troubleshooting & Optimization (Self-Validating Systems)

| Observation | Root Cause | Corrective Action |

| Ring Opening (Acyclic Products) | Temperature too high (> -50°C) | Maintain -78°C strictly. Use a cryocooler if possible. |

| Low Conversion | Base degradation or wet solvent | Titrate s-BuLi before use. Distill TMEDA/Solvent over Na/Benzophenone. |

| Wrong Diastereomer | Solvent coordination effects | Switch solvent system. Add LiCl (to break aggregates) or HMPA (to force separation). |

| C2 vs Ortho Mixture | Competing pKa values | Use LiTMP (bulkier) to favor the more accessible proton or switch N-PG to N-Bus (sulfonyl) to direct ortho. |

References

-

Luisi, R., Capriati, V., Florio, S., & Musio, B. (2007). Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. Organic Letters, 9(7), 1263-1266. Link

-

Sengoden, M., Bhowmick, A., & Punniyamurthy, T. (2017).[2] Stereospecific Copper-Catalyzed Domino Ring Opening and sp3 C-H Functionalization of Activated Aziridines. Organic Letters, 19(1), 158-161.[2] Link

-

Florio, S., & Luisi, R. (2010). Lithiation of Aziridines and Their Use in Synthesis. Chemical Reviews, 110(9), 5128-5157. Link

-

Ghorai, M. K., et al. (2019). Regioselective Ring-Opening Suzuki–Miyaura Arylation of Aziridine-2-carboxylates. Chemistry - A European Journal, 25, 10226. Link

-

Ogasa, C., Kayano, K., & Namba, K. (2024).[3] A Simple and Powerful tert-Butylation of Carboxylic Acids.[3] Synlett, 35, 235-239.[3] Link

Sources

- 1. Synthesis and applications of methyleneaziridines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07663E [pubs.rsc.org]

- 2. Stereospecific Copper-Catalyzed Domino Ring Opening and sp3 C-H Functionalization of Activated Aziridines with N-Alkylanilines [organic-chemistry.org]

- 3. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

Scalable production methods for trans-phenylaziridine-2-carboxylates

An Application Guide to the Scalable Production of trans-Phenylaziridine-2-carboxylates

Executive Summary

trans-Phenylaziridine-2-carboxylates are highly valuable chiral building blocks in medicinal chemistry and pharmaceutical development.[] Their inherent ring strain makes them versatile intermediates for the synthesis of complex nitrogen-containing molecules, including unnatural amino acids and bioactive compounds, through regio- and stereoselective ring-opening reactions.[2][3][4] However, scaling their production from the laboratory to industrial quantities presents significant challenges related to efficiency, stereocontrol, and safety. This document provides a detailed guide for researchers and process chemists, outlining robust and scalable synthetic strategies, detailed experimental protocols, and critical safety considerations for the production of these pivotal compounds.

Introduction: The Strategic Importance of Aziridine Scaffolds

Aziridines, the nitrogen analogues of epoxides, are three-membered heterocyclic compounds whose high ring strain (~27 kcal/mol) makes them susceptible to nucleophilic attack, leading to a variety of functionalized amine products.[3][5] Specifically, enantiomerically pure trans-2-aryl-aziridine-2-carboxylates serve as precursors to β-substituted amino acids, which are crucial components in peptidomimetics, enzyme inhibitors, and other therapeutics.[6][7]

The primary challenge in their synthesis is the precise control of stereochemistry at two adjacent carbon centers. Scalable methods must not only be high-yielding but also highly stereoselective to avoid costly and difficult purification of enantiomers and diastereomers. This guide focuses on methods that have demonstrated potential for large-scale application, emphasizing catalytic approaches for their efficiency and atom economy.

Core Synthetic Strategies for Scalable Production

The most effective strategies for scalable synthesis rely on creating the aziridine ring with high stereocontrol. The two predominant and industrially viable approaches are catalytic asymmetric aziridination of olefins and diastereoselective reactions from chiral precursors.

Catalytic Asymmetric Aziridination via Nitrene Transfer

The most attractive and atom-economical route to chiral aziridines is the direct catalytic addition of a nitrene equivalent across a C=C double bond.[8] This approach is powerful because a wide variety of substituted alkenes, such as alkyl cinnamates, are readily available and affordable starting materials.

Mechanism and Rationale: The core of this method involves a transition metal catalyst that activates a nitrene source to form a metal-nitrenoid intermediate. This intermediate then transfers the nitrene group to the alkene.[9] The choice of a chiral ligand coordinated to the metal center is critical as it directs the approach of the alkene, thereby establishing the stereochemistry of the final product. Copper and rhodium-based catalysts are the most extensively studied and successful for this transformation.[9][10]

-

Copper-Catalyzed Systems: Pioneered by the work of Evans and Jacobsen, copper(I) and copper(II) complexes with chiral bis(oxazoline) or diimine ligands are highly effective.[9] They typically utilize nitrene sources like sulfonyliminoiodinanes (e.g., PhI=NTs) or sulfamates. These systems are advantageous due to the relatively low cost of copper and the high levels of enantioselectivity achievable for olefins bearing an aromatic substituent.[9]

-

Rhodium-Catalyzed Systems: Dirhodium(II) tetracarboxylates are powerful catalysts for nitrene transfer reactions.[10] Chiral C₄-symmetrical dirhodium(II) catalysts have shown exceptional efficiency and enantioselectivity in the aziridination of a broad range of alkenes, including mono-, di-, and trisubstituted olefins, often with very low catalyst loadings (down to 0.1 mol%), which is a significant advantage for scalability.[10]

The overall workflow for this approach is streamlined, involving the reaction of a commercially available starting material with a nitrene source in the presence of a substoichiometric amount of a chiral catalyst.

Caption: General workflow for catalytic asymmetric aziridination.

Synthesis from Chiral Pool Precursors

An alternative strategy involves starting with a readily available, enantiomerically pure molecule from the "chiral pool," such as an amino acid, and converting it into the target aziridine. L-serine is a common and cost-effective starting material for this purpose.[4][6][11]

Mechanism and Rationale: This pathway leverages the inherent stereochemistry of the starting material. The synthesis typically involves:

-

Protection of the amine and carboxyl groups of the amino acid.

-

Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate).

-

Base-induced intramolecular nucleophilic substitution (Sₙ2 cyclization), where the protected nitrogen attacks the carbon bearing the leaving group to form the aziridine ring.[4]

This method provides excellent stereochemical control as the key stereocenter is already set. However, it often involves more steps (protection, activation, cyclization) compared to direct catalytic aziridination, which can impact overall yield and process mass intensity on a large scale.

Caption: Decision logic for selecting a primary synthetic route.

Comparative Analysis of Scalable Methods

The choice of synthetic route for industrial production depends on a balance of factors including cost, efficiency, robustness, and safety.

| Feature | Catalytic Asymmetric Aziridination | Chiral Pool Synthesis (from Serine) |

| Starting Materials | Alkyl cinnamates (commodity) | L-Serine (commodity) |

| Key Reagents | Chiral ligand, Metal catalyst, Nitrene source | Protecting group reagents, Sulfonyl chlorides, Base |

| Number of Steps | Typically 1-2 main steps | 3-5 steps (protection, activation, cyclization) |

| Stereocontrol | Dependent on catalyst/ligand effectiveness (often >95% ee) | Inherited from starting material (excellent) |

| Atom Economy | High (addition reaction) | Moderate (generates protecting group and salt waste) |

| Scalability Factors | Catalyst cost, loading, and turnover number are critical. | Multi-step nature can be complex to scale. |

| Key Advantage | High efficiency, directness.[8] | Unambiguous stereochemical outcome.[4] |

| Key Disadvantage | Catalyst cost and removal from the final product. | Longer synthetic sequence, more waste. |

Detailed Experimental Protocols

Protocol 1: Scalable Copper-Catalyzed Asymmetric Aziridination

This protocol is adapted from methodologies developed for the copper-catalyzed aziridination of electron-deficient olefins.[9]

Objective: To synthesize Ethyl (2R,3S)-1-tosyl-3-phenylaziridine-2-carboxylate on a multi-gram scale.

Materials:

-

Ethyl cinnamate (1 equivalent)

-

Chloramine-T trihydrate (Nitrene source precursor, 1.5 equivalents)

-

Copper(I) trifluoromethanesulfonate toluene complex (CuOTf·0.5C₇H₈) (5 mol%)

-

Chiral Bis(oxazoline) ligand (e.g., 2,2'-Isopropylidenebis(4S-phenyl-2-oxazoline)) (5.5 mol%)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral bis(oxazoline) ligand (5.5 mol%) and anhydrous acetonitrile. Stir for 10 minutes until fully dissolved. Add the Cu(I)OTf complex (5 mol%) and stir the resulting solution for 1 hour at room temperature.

-

Reaction Setup: To the catalyst solution, add ethyl cinnamate (1 equivalent). Stir to ensure a homogeneous mixture.

-

Reagent Addition: In a separate flask, dissolve Chloramine-T trihydrate (1.5 equivalents) in anhydrous acetonitrile. Add this solution dropwise to the main reaction flask over 1-2 hours using an addition funnel. Rationale: Slow addition is crucial to maintain a low concentration of the active nitrene species, minimizing side reactions and ensuring good selectivity.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the ethyl cinnamate is consumed (typically 12-24 hours).

-

Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine. Rationale: The bicarbonate wash removes any acidic byproducts, and the brine wash helps to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

The primary challenge in purification is the separation of the desired trans diastereomer from any minor cis isomer that may have formed.

Materials:

-

Crude aziridine product from Protocol 1

-

Silica gel (230-400 mesh)

-

Solvent system (e.g., Hexane:Ethyl Acetate gradient, starting from 95:5)

Procedure:

-

TLC Analysis: Determine an optimal solvent system using TLC. The goal is to achieve a clear separation between the trans and cis isomers, with the lower-spotting isomer having an Rf value of approximately 0.2-0.3.[12] The trans isomer is typically less polar than the cis isomer.

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and pack the column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. Rationale: Dry loading prevents band broadening and leads to better separation.

-

Elution: Begin elution with the low-polarity solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent if necessary to elute the products.

-

Isolation: Combine the fractions containing the pure trans isomer and concentrate under reduced pressure to yield the final product.

Characterization

The structure, purity, and stereochemistry of the final product must be rigorously confirmed.

-

NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure. The coupling constant (J-value) between the two protons on the aziridine ring is diagnostic: for trans isomers, ³JHH is typically small (2-5 Hz), while for cis isomers it is larger (6-9 Hz).

-

Chiral HPLC: Determines the enantiomeric excess (e.e.) of the product by separating the two enantiomers using a chiral stationary phase.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.[13]

-

Infrared (IR) Spectroscopy: Shows characteristic peaks for the functional groups (e.g., C=O of the ester, S=O of the tosyl group).[13]

Safety and Handling Precautions

Aziridines are reactive and potentially hazardous compounds that must be handled with appropriate care.[14]

-

Toxicity and Reactivity: Aziridines are alkylating agents and should be considered toxic and potential mutagens.[14][15] The high ring strain makes them reactive towards nucleophiles, including water and acids, which can lead to uncontrolled ring-opening.

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[16] Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[14][16]

-

Storage: Store aziridines in a cool, dry, and well-ventilated area, away from acids, oxidizing agents, and sources of ignition.[15] Containers should be tightly sealed under an inert atmosphere to prevent reaction with atmospheric moisture.

-

Spill and Waste Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for hazardous waste disposal.[14] All aziridine-contaminated materials must be disposed of according to local environmental regulations.[16]

Conclusion

The scalable production of trans-phenylaziridine-2-carboxylates is a critical enabling technology for the pharmaceutical industry. While several synthetic routes exist, catalytic asymmetric aziridination of alkenes stands out as a highly efficient and atom-economical strategy suitable for large-scale manufacturing. Success depends on careful catalyst selection, rigorous process control to ensure high stereoselectivity, and an unwavering commitment to safety protocols. By following the guidelines and protocols outlined in this document, researchers and drug development professionals can effectively and safely produce these vital chiral building blocks.

References

-

Müller, P., & Fruit, C. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C-H Bonds. Chemical Reviews, 103(8), 2905–2920. [Link]

-

Yadav, J. S., & Singh, A. K. (2023). Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry. [Link]

-

Lu, X., et al. (2014). Synthesis of chiral N-phosphoryl aziridines through enantioselective aziridination of alkenes with phosphoryl azide via Co(II)-based metalloradical catalysis. ResearchGate. [Link]

-

Kim, J., et al. (2022). Alkylative Aziridine Ring-Opening Reactions. Molecules, 27(19), 6692. [Link]

-

Wikipedia. (n.d.). Aziridine. Wikipedia. [Link]

-

Ranjith, P., & Ha, H. J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]

-

Kim, D., et al. (2023). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. [Link]

-

Watkins, E. B. (2019). Recent updates and future perspectives in aziridine synthesis and reactivity. Beilstein Journal of Organic Chemistry, 15, 2854–2873. [Link]

-

Boquet, V., et al. (2022). Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes. Journal of the American Chemical Society, 144(38), 17565–17573. [Link]

-

Various Authors. (2023). Synthetic Approaches for the Construction of Chiral Aziridines. ResearchGate. [Link]

-

MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. [Link]

-

Park, K. H., & Kim, H. R. (2002). Regioselective and stereoselective nucleophilic ring opening reactions of a phenyl-substituted aziridine: enantioselective synthesis of beta-substituted tryptophan, cysteine, and serine derivatives. The Journal of Organic Chemistry, 67(4), 1399–1402. [Link]

-

Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]

-

Gwarda, R., & Albrecht, Ł. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination. Semantic Scholar. [Link]

-

Ishikawa, T. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. HETEROCYCLES, 85(12), 2837-2877. [Link]

-

Rajendran, A., et al. (2022). (a) Synthetic scheme for the synthesis of aziridine-2-carboxylates. ResearchGate. [Link]

-

Zhou, Y. G., & Li, A. H. (1999). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters. The Journal of Organic Chemistry, 64(24), 8929–8935. [Link]

-

Davis, F. A., et al. (1998). Asymmetric Synthesis of β-Substituted α-Amino Acids Using 2H-Azirine-2-carboxylate Esters. Synthesis of 3,3-Disubstituted Aziridine-2-carboxylate Esters. The Journal of Organic Chemistry, 63(7), 2273–2280. [Link]

-

Benjamin Moore. (2018). SAFETY DATA SHEET - Polyfunctional aziridine. Benjamin Moore. [Link]

-

Maurer, S. J., et al. (2024). Recent Developments in the Biosynthesis of Aziridines. Chembiochem, 25(16). [Link]

-

Harada, K., & Nakamura, I. (1978). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications, (11), 522-523. [Link]

-

Cardillo, G., et al. (1996). Synthesis of enantiomerically pure trans aziridine-2-carboxylates by diastereoselective Gabriel-cromwell reaction. Tetrahedron: Asymmetry, 7(3), 755-762. [Link]

-

Lee, B. K., et al. (2021). Preparation and Utilization of Contiguous Bisaziridines as Chiral Building Blocks. R Discovery. [Link]

-

Ha, H. J. (2002). Highlights of the chemistry of enantiomerically pure aziridine-2-carboxylates. ResearchGate. [Link]

-

Legters, J. (1990). Synthesis and reactions of aziridine-2-carboxylic esters. University of Nijmegen. [Link]

-

Cardillo, G., et al. (2001). Synthesis of aziridine-2,2-dicarboxylates via 1,4-addition of N,O-(bistrimethylsilyl)hydroxylamine to alpha,beta-unsaturated malonates. The Journal of Organic Chemistry, 66(25), 8657–8660. [Link]

-

Organic Chemistry Portal. (n.d.). Aziridine synthesis. Organic Chemistry Portal. [Link]

-

Gregory, A., & Thielemans, W. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(24), 3247-3263. [Link]

-

Hili, R., & Yudin, A. K. (2013). Scalable synthesis of N-acylaziridines from N-tosylaziridines. The Journal of Organic Chemistry, 78(17), 8865–8871. [Link]

-

Gregory, A., & Thielemans, W. (2019). Aziridines and Azetidines: Building Blocks for Polyamines by Anionic and Cationic Ring-Opening Polymerization. ResearchGate. [Link]

-

Ma, C., et al. (2002). Synthesis, characterization and biological activity of triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates. Journal of Organometallic Chemistry, 648(1-2), 196-201. [Link]

Sources

- 2. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective and stereoselective nucleophilic ring opening reactions of a phenyl-substituted aziridine: enantioselective synthesis of beta-substituted tryptophan, cysteine, and serine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis, characterization and biological activity of triorganotin 2-phenyl-1,2,3-triazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 15. img.guidechem.com [img.guidechem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving yield of trans-Tert-butyl 3-phenylaziridine-2-carboxylate synthesis

Topic: Yield Improvement for trans-tert-butyl 3-phenylaziridine-2-carboxylate

Ticket ID: AZ-TBU-PH-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The synthesis of trans-tert-butyl 3-phenylaziridine-2-carboxylate presents a unique set of challenges compared to its ethyl or methyl analogs. While the tert-butyl group provides excellent steric bulk (favoring trans-selectivity) and orthogonality in peptide synthesis, it introduces specific failure modes regarding steric hindrance during cyclization and acid-sensitivity during isolation.

This guide addresses the three most common "yield killers" reported by our user base:

-

Incomplete Cyclization (Stalled reaction due to sterics).

-

Poor Diastereocontrol (High cis content).

-

Isolation Loss (Degradation on silica gel).

Module 1: The Validated Workflow

Before troubleshooting, ensure your baseline protocol aligns with the Modified Gabriel-Cromwell route, which is the industry standard for this scaffold. Direct nitrene addition (e.g., Evans/Jacobsen methods) is often less efficient for this specific unfunctionalized substrate due to the difficult removal of N-protecting groups required for those routes.

Standard Operating Procedure (SOP)

-

Step A (Bromination): tert-butyl cinnamate +

-

Step B (Cyclization): Dibromide +

(or

Figure 1: The Gabriel-Cromwell pathway with critical failure points (red).

Module 2: Troubleshooting & Optimization

Issue 1: Low Yield in Cyclization Step

Symptom: The dibromide is consumed, but the isolated yield of aziridine is <40%. NMR shows vinyl bromides (elimination products).

Root Cause: The tert-butyl group is bulky. If the nucleophilic attack by the amine is slower than the deprotonation of the

Corrective Actions:

| Parameter | Standard Protocol | Optimized for t-Butyl | Why? |

|---|---|---|---|

| Solvent | Ethanol or MeOH | Acetonitrile (MeCN) | Protic solvents solvate the amine anion, reducing nucleophilicity. Polar aprotic MeCN increases the reaction rate of the cyclization over elimination [1]. |

| Temperature | Reflux | RT

Issue 2: High cis-Isomer Content

Symptom: You isolate the product, but the cis:trans ratio is 1:1 or favors cis.

Target:

Scientific Logic: The Gabriel-Cromwell reaction proceeds via an enolate intermediate. The cis-aziridine is often the kinetic product (formed fastest). The trans-aziridine is the thermodynamic product (most stable).

-

The bulky tert-butyl ester and the phenyl group experience significant steric repulsion in the cis configuration.

-

You must allow the reaction to equilibrate.

Protocol Adjustment:

-

Extend Reaction Time: Do not quench immediately upon consumption of starting material. Stir for an additional 4–6 hours.

-

Base Selection: Ensure excess base (Et3N or

) is present to facilitate the reversible deprotonation at the C2 position, allowing the cis-enolate to convert to the trans-enolate before ring closure [2].

Figure 2: Stereochemical equilibration. Note that the 'cis' product can revert to the enolate if base is present, eventually draining into the stable 'trans' sink.

Issue 3: Product Vanishes During Purification

Symptom: Crude NMR looks clean, but product degrades or sticks to the column during flash chromatography. Status: CRITICAL FAILURE POINT .

Root Cause: Aziridines, particularly N-H aziridines, are highly sensitive to acid. Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to protonate the nitrogen. This triggers:

-

Ring opening (to amino alcohols).[1]

-

Hydrolysis of the tert-butyl ester (cleavage to acid + isobutylene) [3].[2]

The "Deactivation" Protocol (Mandatory): You cannot use untreated silica.

-

Pre-treatment: Slurry your silica gel in Hexanes containing 1–2% Triethylamine (Et3N) .

-

Eluent: Maintain 0.5% Et3N in your mobile phase throughout the column run.

-

Alternative: Use Neutral Alumina (Grade III) if silica continues to cause degradation.

FAQ: Frequently Asked Questions

Q: Can I use tert-butyl diazoacetate and an imine instead? A: Yes, this is the "Wulff" or "Evans" type route. It is excellent for asymmetric synthesis if you have chiral ligands (VANOL/VAPOL). However, for racemic synthesis, the Gabriel-Cromwell (via dibromide) is generally cheaper and more scalable. If you choose the diazo route, be aware that tert-butyl diazoacetate is expensive and potentially explosive [4].

Q: My dibromide intermediate is an oil that won't crystallize. Is this a problem? A: tert-butyl 2,3-dibromo-3-phenylpropanoate is often a mixture of anti and syn diastereomers (from the bromination step). This diastereomeric mixture is often an oil. Do not purify it. The stereochemistry of the dibromide does not dictate the stereochemistry of the aziridine, because the reaction proceeds through a planar enolate intermediate. Use the crude oil directly.

Q: Why is the tert-butyl ester hydrolyzing? I thought it was stable? A: tert-butyl esters are stable to base (hydroxide) but extremely labile to acid. Even trace HBr generated during the reaction can cleave the ester if your base (Et3N) is insufficient. Ensure you have at least 3.0 equivalents of base relative to the starting cinnamate.

References

-

Cromwell, N. H., et al. (1943).[3] "The preparation and properties of some alpha-beta-unsaturated ketones and esters." Journal of the American Chemical Society, 65(2), 312-315.

-

Sweeney, J. B. (2002). "Aziridines: epoxides’ ugly cousins?" Chemical Society Reviews, 31(5), 247-258.

-

BenchChem Technical Guide. (2024). "A Comparative Guide to Tert-Butyl and Ethyl Aziridine-2-Carboxylates in Synthesis."

-

Wulff, W. D., et al. (2008). "Catalytic Asymmetric Synthesis of Aziridines from Benzhydryl Imines and Ethyl Diazoacetate." Organic Syntheses, 85, 15-29.

Sources

Separating cis and trans isomers of tert-butyl 3-phenylaziridine-2-carboxylate

Ticket #: AZ-ISO-992 Topic: Separation of cis and trans isomers of tert-butyl 3-phenylaziridine-2-carboxylate Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The separation of cis and trans isomers of tert-butyl 3-phenylaziridine-2-carboxylate is a critical purification step often complicated by the inherent instability of the aziridine ring on acidic stationary phases.

This guide addresses three core challenges:

-

Chemical Stability: Preventing ring-opening during purification.

-

Identification: Unambiguously assigning stereochemistry via NMR.

-

Separation: Protocols for resolution via buffered chromatography.

Part 1: Diagnostic & Identification (Triage)

User Issue: "I have two spots on my TLC, but I don't know which is which. How do I confirm the identity of the cis and trans isomers?"

The Resolution: H NMR Coupling Constants

Unlike alkenes, where

Diagnostic Table: NMR Parameters

| Feature | Cis-Isomer | Trans-Isomer | Mechanism |

| Coupling Constant ( | 6.0 – 9.0 Hz | 2.0 – 5.0 Hz | Karplus relationship modified for 3-membered rings. |

| Elution Order (Silica) | Second (Slower) | First (Faster) | Cis isomers typically have a larger net dipole moment. |

| Crystallinity | Lower tendency | Higher tendency | Trans isomers often pack more efficiently. |

Critical Check: Do not rely solely on chemical shift (

). The coupling constant () is the definitive metric for assignment.

Part 2: Purification Protocols (Troubleshooting)

User Issue: "My compound decomposes on the column, or the peaks tail significantly."

Root Cause Analysis

Aziridines are acid-sensitive . Standard silica gel is slightly acidic (pH ~5-6), which protonates the aziridine nitrogen. This activates the ring toward nucleophilic attack (even by the silica surface itself), leading to ring-opening and loss of product.

Protocol A: Buffered Flash Chromatography (Recommended)

This protocol neutralizes the stationary phase to preserve the aziridine ring.

Materials:

-

Silica Gel (230-400 mesh)

-

Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (Et

N)

Step-by-Step Workflow:

-

Slurry Preparation: Prepare the silica slurry using Hexanes containing 1% v/v Et

N . -

Column Packing: Pour the slurry and flush with 2-3 column volumes of the Hexane/Et

N buffer. This deactivates the acidic silanol sites. -

Sample Loading: Dissolve the crude mixture in a minimum amount of Hexanes/EtOAc (9:1) + 0.5% Et

N. Avoid loading with pure DCM if possible, as it can be slightly acidic. -

Elution Gradient:

-

Start: 95:5 Hexanes:EtOAc (+ 1% Et

N). -

Ramp: Increase polarity slowly to 80:20 Hexanes:EtOAc.

-

-

Collection: The trans-isomer (less polar) will elute first.[1] The cis-isomer (more polar) will elute second.[1]

Protocol B: Fractional Crystallization (Scalable Alternative)

If the trans-isomer is the major product (common in Gabriel-Cromwell synthesis), it can often be purified without chromatography.

-

Dissolve the crude oil in hot Hexanes (or a Hexane/Pentane mix).

-

Add Diethyl Ether dropwise until the solution is slightly turbid.

-

Cool slowly to room temperature, then to -20°C.

-

The trans-isomer often precipitates as white needles. Filter and wash with cold pentane.

Part 3: Visualization of Logic

The following diagram illustrates the decision-making process for purification and identification.

Caption: Workflow for the separation and stereochemical assignment of aziridine carboxylates.

Part 4: Stability & Storage FAQs

Q: Can I use CDCl

-

Risk:[2] The acid can open the aziridine ring during the NMR scan, leading to confusing spectra (identifiable by the appearance of broad -NH or -OH peaks).

-

Fix: Filter CDCl

through a small plug of basic alumina immediately before use, or use C

Q: How should I store the purified isomers? A: Aziridine-2-carboxylates are kinetically stable but thermodynamically strained.

-

Temperature: Store at -20°C .

-

Atmosphere: Store under Argon or Nitrogen.[3]

-

Solvent: Avoid storing in solution for long periods, especially in chlorinated solvents which can generate HCl over time.

References

- Determination of Aziridine Stereochemistry: Title: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Source: BenchChem Technical Guides. Specific Data: Confirmed for 3-membered rings (aziridines/epoxides) in contrast to alkenes.

-

Synthesis and Separation Context

- Title: Synthesis of Enantiomerically Pure Trans Aziridine-2-carboxylates by Diastereoselective Gabriel-Cromwell Reaction.

- Source: Semantic Scholar / Tetrahedron.

-

URL:[Link]

-

Stability on Silica

-

General Aziridine Chemistry

- Title: Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion.

- Source: Heterocycles / LOCKSS.

-

URL:[Link]

Sources

Optimizing diastereoselectivity in 3-phenylaziridine formation

Diagnostic: Select Your Synthetic Pathway

Before optimizing, we must identify your entry point. Diastereoselectivity in aziridines is dictated by the mechanism of ring closure: Concerted (stereospecific) vs. Stepwise (stereoconvergent/scrambling).

Use this decision matrix to locate your specific troubleshooting module.

Figure 1: Pathway selection for 3-phenylaziridine synthesis. Select the module corresponding to your starting material.

Module: Metal-Catalyzed Nitrene Transfer (Cu/Rh)

Substrates: Styrenes + PhI=NTs (or similar nitrene source) Primary Issue: Loss of stereospecificity (e.g., cis-styrene yielding trans-aziridine).

The Core Problem: Radical Scrambling

In Copper-catalyzed aziridination (Evans/Jacobsen type), the reaction proceeds via a metal-nitrene species. While trans-styrenes typically undergo concerted addition (retaining stereochemistry), cis-styrenes are prone to a stepwise radical mechanism. If the intermediate carbon radical lives long enough to rotate, you lose diastereocontrol.

Figure 2: The "Leakage" Pathway. Cis-selectivity requires the ring closure rate (

Troubleshooting Guide

Q: I am using cis-

-

Switch Catalyst Metal: Copper (II) species often favor radical pathways. Switch to Rhodium(II) (e.g.,

) or Ruthenium porphyrins . These metals often support a more concerted, singlet-nitrene pathway which preserves alkene geometry. -

Lower the Temperature: Bond rotation has a higher activation energy than ring closure. Running the reaction at -20°C or -40°C (if catalyst activity permits) favors the kinetic cis-product.

-

Ligand Tuning: If using Copper, switch from Box (Bis-oxazoline) to Diimine ligands (Jacobsen type). Diimines are better suited for cis-alkenes, whereas Box ligands excel with trans-alkenes.

Q: My yield is low (<30%) and the catalyst changes color immediately. A: You likely have Catalyst Poisoning or Nitrene Decomposition .

-

Check Solvent Coordination: Are you using Acetonitrile? MeCN is a coordinating solvent that competes with the alkene for the metal center. Switch to non-coordinating solvents like Dichloromethane (DCM) or Benzene .

-

Slow Addition: The nitrene source (PhI=NTs) can decompose to TsNH2 if it doesn't react with the alkene. Add the nitrene source slowly (via syringe pump) to the catalyst/alkene mixture to keep its concentration low relative to the alkene.

Q: How do I remove the N-sulfonyl group without opening the ring? A: This is a common post-synthesis failure point. Standard deprotection (strong acid) opens the ring.

-

Protocol: Use Mg/MeOH sonication or Sodium Naphthalenide (reductive cleavage). These conditions are mild enough to preserve the strained aziridine ring.

Module: Ylide-Mediated Synthesis (Aggarwal/Corey-Chaykovsky)

Substrates: N-Tosyl Imines + Sulfur Ylides Primary Issue: Locking in cis vs. trans selectivity.

The Core Problem: Betaine Reversibility

The reaction proceeds via nucleophilic attack of the ylide on the imine to form a betaine intermediate.

-

Trans-Selective (Standard): If betaine formation is reversible, the system equilibrates to the thermodynamically stable anti-betaine, yielding trans-aziridine.

-

Cis-Selective (Difficult): Requires non-reversible betaine formation (kinetic control).

Troubleshooting Guide

Q: I need the cis-3-phenylaziridine, but I only get trans. A: You must destabilize the transition state that leads to the trans product or render the addition irreversible.

-

Use Semi-Stabilized Ylides: According to Aggarwal's mechanistic studies, semi-stabilized sulfur ylides (e.g., derived from benzylic sulfonium salts) often undergo non-reversible betaine formation.

-

The "Cis-Effect": Use a specific chiral sulfide catalyst (e.g., Isothiocineole ).[1] The steric bulk of the catalyst interacts with the imine substituent, favoring the syn-betaine (precursor to cis-aziridine) due to specific

- -

Solvent Polarity: Switch to a polar aprotic solvent (DMSO or DMF). This stabilizes the charged betaine intermediate, potentially altering the reversibility profile.

Q: My reaction stalls at the betaine stage (no ring closure). A: The leaving group on the sulfur is too poor.

-

Fix: Ensure you are using a sulfonium salt (leaving group is

, neutral) rather than a sulfoxonium ylide (leaving group is DMSO, difficult).

Module: Wenker Synthesis (Amino Alcohol Route)

Substrates:

The Core Problem: The Double Inversion Trap

The Wenker synthesis is an intramolecular

-

Activation of alcohol (e.g., to Sulfate or Tosylate).

-

Displacement by Nitrogen. Theoretical Outcome: Complete Inversion of configuration at the carbon center. Failure Mode: If you see retention, it implies a "Double Inversion" (neighboring group participation) or an

pathway (carbocation formation).

Troubleshooting Guide

Q: I started with (1R, 2S)-amino alcohol but obtained (2R, 3S)-aziridine (Retention). Why? A: You likely formed a benzylic carbocation.

-

Cause: If the phenyl ring stabilizes the positive charge at the benzylic position, the leaving group may depart before the nitrogen attacks (

). The nitrogen then attacks from either face. -

Fix: Use a Biphasic System (Toluene/50% NaOH) with a phase transfer catalyst. This promotes the

mechanism by keeping the nucleophile (amine) active in the organic phase while the base stays aqueous, preventing premature ionization.

Q: My yield is low due to polymerization. A: Aziridines are unstable to acid.

-

Fix: Ensure the reaction mixture remains strictly basic (pH > 10) during workup. Do not wash with acidic brine. Use triethylamine-treated silica gel for purification.

Summary Data: Catalyst & Method Selection

| Method | Target Isomer | Key Catalyst/Reagent | Primary Control Factor |

| Cu-Catalysis | Trans | Cu(OTf)₂ + Box Ligand | Substrate geometry (Trans-alkene) |

| Cu-Catalysis | Cis | Cu(OTf) + Diimine (Jacobsen) | Kinetic control (Low Temp) |

| Rh-Catalysis | Cis/Trans | Rh₂(OAc)₄ | Concerted mechanism (Retains alkene geometry) |

| Ylide Addition | Trans | Sulfonium Ylide | Thermodynamic control (Reversible betaine) |

| Ylide Addition | Cis | Isothiocineole (Aggarwal) | Steric/Kinetic control (Non-reversible) |

| Wenker | Inverted | H₂SO₄ / NaOH |

References

-

Evans, D. A., et al. (1994). Development of the Copper-Catalyzed Olefin Aziridination Reaction.[2][3][4] Journal of the American Chemical Society.[5][6][7]

-

Li, Z., & Jacobsen, E. N. (1993).[8] Asymmetric Alkene Aziridination with Readily Available Chiral Diimine-Based Catalysts.[8] Journal of the American Chemical Society.[5][6][7]

-

Illa, O., Aggarwal, V. K., et al. (2013).[1] Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations.[1][6][7][9] Journal of the American Chemical Society.[5][6][7]

-

Wenker, H. (1935).[5] The Preparation of Ethylene Imine from Monoethanolamine.[5] Journal of the American Chemical Society.[5][6][7]

-

Tosi, E., et al. (2020). Copper-Catalyzed Ring Expansion of Vinyl Aziridines.[10] Synlett.[10]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Development of the Copper-Catalyzed Olefin Aziridination Reaction (1994) | David A. Evans | 563 Citations [scispace.com]

- 5. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 6. Practical and highly selective sulfur ylide mediated asymmetric epoxidations and aziridinations using an inexpensive, readily available chiral sulfide. Applications to the synthesis of quinine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical and highly selective sulfur ylide-mediated asymmetric epoxidations and aziridinations using a cheap and readily available chiral sulfide: extensive studies to map out scope, limitations, and rationalization of diastereo- and enantioselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substrate-Directed Enantioselective Aziridination of Alkenyl Alcohols Controlled by a Chiral Cation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Copper-Catalyzed Ring Expansion of Vinyl Aziridines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Aziridination

Welcome to the technical support center for asymmetric aziridination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high enantioselectivity in their reactions. Asymmetric aziridination is a powerful tool for installing chiral nitrogen functionalities, but its success is highly sensitive to a multitude of experimental parameters. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve issues leading to low enantiomeric excess (ee).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Catalyst System & Ligand Integrity

The heart of any asymmetric reaction is the chiral catalyst. Even minor issues with the catalyst's preparation, handling, or integrity can lead to a dramatic loss of enantiocontrol.

Question 1: My enantiomeric excess is significantly lower than reported values for this catalytic system. What are the first things I should check regarding my catalyst and ligand?

Answer: When troubleshooting low ee, the catalyst system is the primary suspect. The issue often lies not with the fundamental reaction mechanism, but with the practical aspects of catalyst preparation and handling. Here is a prioritized checklist:

-

Purity of the Ligand and Metal Precursor:

-

Ligand: Chiral ligands are often complex molecules synthesized over multiple steps. Ensure your ligand is of high purity (>99%) and, critically, high enantiomeric purity. Impurities, including residual solvents or reagents from its synthesis, can coordinate to the metal center and interfere with the formation of the active chiral catalyst.

-

Metal Source: The purity and oxidation state of the metal precursor (e.g., Cu(OTf)₂, Rh₂(OAc)₄, AgClO₄) are crucial. Use freshly purchased, high-purity salts or precursors. Older bottles may have absorbed atmospheric moisture or oxidized. For example, Cu(I) complexes are known to be sensitive to air and can oxidize to Cu(II), which may be a competent catalyst but often provides different selectivity.[1]

-

-

Catalyst Preparation and Activation:

-

In-situ vs. Pre-formed Catalysts: If you are preparing the catalyst in situ, ensure the correct stoichiometry between the metal precursor and the ligand. The order of addition can also be critical. Allow sufficient time for the complex to form before adding the substrate or nitrene source.

-

Exclusion of Air and Moisture: Many aziridination catalysts are sensitive to oxygen and water.[2] Assemble your reaction under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried glassware and anhydrous solvents. Trace water can hydrolyze the catalyst or participate in side reactions, such as epoxidation, which can occur via hydrolysis of a metal-nitrene intermediate.[3]

-

Additives: Some systems require additives, such as silver salts (e.g., AgSbF₆), to act as halide scavengers and activate the catalyst.[4] The loading of these additives can be critical; too much or too little can be detrimental to the reaction yield and selectivity.[1][4]

-

-

Ligand and Catalyst Decomposition:

-

Thermal Stability: Is your reaction run at an elevated temperature? The catalyst complex may not be stable under the reaction conditions, leading to decomposition and the formation of a non-chiral or less selective catalytic species.

-

Substrate/Reagent Compatibility: Ensure that your substrate or nitrene precursor (or its byproducts) does not degrade the ligand or catalyst over the course of the reaction.

-

Question 2: I am using a well-established ligand (e.g., a BOX or Salen ligand), but my results are poor. Could there be a "bad batch" of the ligand?

Answer: Absolutely. Commercial ligands can vary in quality. It is always good practice to validate a new batch of a chiral ligand, even from a reliable supplier.

-

Initial Validation: First, confirm its identity and purity using standard analytical techniques (NMR, MS).

-

Optical Rotation: Measure the specific rotation and compare it to the literature value. A significant deviation indicates either enantiomeric impurity or chemical contamination.

-

Test Reaction: Run a small-scale reaction using a standard, reliable substrate for which high ee has been reported in the literature. This will provide a functional confirmation of the ligand's efficacy.

If you suspect contamination, repurification of the ligand by recrystallization or chromatography may be necessary.[5]

Category 2: Reaction Parameters & Optimization

The optimal conditions for an asymmetric reaction often exist within a narrow window. Deviations in solvent, temperature, or concentration can erode enantioselectivity.

Question 3: How critical is the choice of solvent, and how can it impact my enantiomeric excess?

Answer: The solvent is a critical component of the reaction environment and can influence enantioselectivity through several mechanisms. A solvent that works for one catalytic system may be detrimental to another.[6]

-

Catalyst Solubility and Aggregation: The catalyst must be fully dissolved. If the catalyst aggregates or precipitates, the reaction may proceed through a less selective pathway or via a heterogeneous, non-chiral mechanism.

-

Coordination to the Metal Center: Coordinating solvents (e.g., acetonitrile, THF) can sometimes compete with the chiral ligand or the substrate for binding sites on the metal catalyst.[6] This can disrupt the carefully organized chiral environment necessary for stereoselection. In some copper-catalyzed systems, for instance, non-coordinating solvents like dichloromethane or toluene are preferred.

-

Transition State Stabilization: The solvent can stabilize or destabilize the diastereomeric transition states that lead to the two enantiomeric products. A change in solvent polarity can alter the energy difference (ΔΔG‡) between these transition states, thereby changing the ee. For example, in some silver-catalyzed intramolecular aziridinations, changing the solvent from toluene to benzene was found to dramatically improve the ee for styrene substrates, possibly due to Ag-π interactions.[7]

| Solvent | Typical Polarity | Common Application Notes in Aziridination |

| Dichloromethane (DCM) | Low | Frequently used, good for solubility, non-coordinating. |

| Acetonitrile (MeCN) | High (Polar Aprotic) | Can be coordinating; its effect is highly system-dependent.[6] |

| Toluene / Benzene | Low (Non-polar) | Often used to minimize solvent coordination. Can influence ee via π-stacking interactions.[7] |

| Hexafluoroisopropanol (HFIP) | High (Polar Protic) | Can promote reactions via hydrogen-bond activation but may also participate in side reactions.[8] |

Question 4: My reaction is sluggish, so I increased the temperature to improve the rate, but the ee dropped. Why?

Answer: This is a classic trade-off in asymmetric catalysis. The relationship between temperature and enantiomeric excess is governed by the Eyring equation. The enantiomeric ratio is proportional to the difference in the free energies of activation (ΔΔG‡) for the formation of the two enantiomers.

As temperature (T) increases, the term exp(-ΔΔG‡/RT) approaches 1, meaning the reaction becomes less selective. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher ee.[6] However, this often comes at the cost of a significantly slower reaction rate. Finding the optimal balance between reaction time and enantioselectivity is key.

Caption: Relationship between reaction temperature, rate, and enantioselectivity.

Category 3: Substrate & Reagent Quality

The purity and electronic nature of your starting materials can have a profound impact on the reaction's outcome.

Question 5: Could impurities in my alkene substrate be causing the low ee?

Answer: Yes. This is an often-overlooked cause of poor enantioselectivity. The catalyst doesn't know which alkene is the intended substrate.

-

Competing Substrates: If your alkene is contaminated with other olefinic impurities, the catalyst may aziridinate them as well, possibly with low or no selectivity. This complicates purification and can skew the final ee measurement.

-

Catalyst Inhibition/Poisoning: Certain functional groups can act as poisons to the catalyst. For example, unprotected amines or thiols in the substrate can bind strongly to the metal center, inhibiting catalysis. While many functional groups are tolerated in modern systems, catalyst compatibility should always be considered.[1][4] Even seemingly inert functional groups like free hydroxyls can direct the reaction, sometimes leading to a mismatch with the catalyst control and lowering ee.[9]

-

Radical Inhibitors: Some commercial alkenes contain inhibitors (like BHT) to prevent polymerization. These must be removed (e.g., by distillation or passing through a plug of alumina) before use, as they can interfere with catalytic cycles that may have radical character.

Protocol: Quick Substrate Purification If you suspect substrate impurities, a simple purification step is warranted.

-

Prepare a short column (plug) of activated neutral alumina or silica gel.

-

Dissolve the alkene substrate in a non-polar solvent (e.g., hexane or dichloromethane).

-

Pass the solution through the plug.

-

Rinse the plug with a small amount of additional solvent.

-

Remove the solvent in vacuo without excessive heating.

-

Use the purified substrate immediately.

Question 6: My reaction works well for styrene but gives low ee for an unactivated terminal alkene. Is this expected?

Answer: Yes, this is a very common observation. The electronic and steric properties of the alkene are fundamentally linked to the success of a given catalytic system.

-

Activated vs. Unactivated Alkenes: Styrenes and other conjugated alkenes are "activated" substrates. Their electronic nature often facilitates the key nitrene transfer step. Unactivated alkyl-substituted olefins are generally more challenging substrates and often require more reactive, specialized catalysts to achieve high yields and enantioselectivities.[1][4] Many well-known catalytic systems are heavily optimized for styrenyl substrates and show a significant drop in performance with aliphatic alkenes.[7][10]

-

Steric Hindrance: The steric profile of the substrate must be compatible with the chiral pocket of the catalyst. Highly substituted or sterically bulky alkenes may not be able to approach the metal-nitrene active site in the required orientation for selective nitrene transfer, resulting in low ee or no reaction at all.[1][4] Conversely, a substrate that is too small may not experience sufficient chiral discrimination within the catalyst's environment.[11]

If you are working with a challenging substrate class, a literature search for catalysts specifically developed for that type of alkene is the most effective strategy.[1][4][12]

Caption: Steric and electronic match between substrate and catalyst is key for high ee.

Category 4: Analysis & Workup

Question 7: How can I be sure that my method for determining enantiomeric excess is accurate?

Answer: Accurate determination of ee is non-trivial and is a critical part of the experimental process.[13] The most common and reliable methods are chiral chromatography and NMR spectroscopy.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC):

-

Baseline Separation: This is the gold standard.[14][15] You must achieve baseline separation of the two enantiomer peaks. Without it, integration is unreliable.

-

Column Choice: A wide variety of chiral stationary phases (CSPs) are available. You may need to screen several columns and mobile phase conditions to find a suitable method.

-

Racemic Standard: Always prepare and inject a racemic sample of your product to confirm the identity of the two enantiomer peaks and to ensure you can separate them.

-